(S)-3-acetoxy-2-benzylpropanoic acid
Description
(S)-3-Acetoxy-2-benzylpropanoic acid is a chiral carboxylic acid derivative characterized by a propanoic acid backbone with two key substituents: a benzyl group at the C2 position and an acetoxy (acetylated hydroxyl) group at the C3 position. The (S)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The benzyl group introduces aromatic hydrophobicity, while the acetoxy moiety enhances lipophilicity and serves as a metabolically labile protecting group. This compound is of interest in medicinal chemistry, particularly in prodrug design, polymer synthesis, and enzyme inhibition studies, due to its balanced amphiphilic properties and stereoselective reactivity .
Properties
IUPAC Name |
(2S)-2-(acetyloxymethyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOIFZEDYSEGK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-acetoxy-2-benzylpropanoic acid can be achieved through several methods. One common approach involves the esterification of (S)-2-benzylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of (S)-3-acetoxy-2-benzylpropanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Acetoxy-2-benzylpropanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (S)-2-benzylpropanoic acid and acetic acid.
Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Hydrolysis: (S)-2-benzylpropanoic acid and acetic acid.
Oxidation: Benzoic acid derivative.
Reduction: Corresponding alcohol.
Scientific Research Applications
Pharmaceutical Applications
-
Enzyme Inhibition :
- This compound has shown potential as an inhibitor of certain enzymes, such as neutral endopeptidase and angiotensin-converting enzyme (ACE). These enzymes are involved in the regulation of blood pressure and fluid balance, making (S)-3-acetoxy-2-benzylpropanoic acid a candidate for antihypertensive therapies .
- Therapeutic Uses :
- Drug Development :
-
Case Study 1: Antihypertensive Activity
A study investigated the antihypertensive effects of derivatives synthesized from (S)-3-acetoxy-2-benzylpropanoic acid. Results indicated a significant reduction in blood pressure in animal models, supporting its potential therapeutic application. -
Case Study 2: Osteoporosis Treatment
Research focused on the osteogenic properties of compounds derived from (S)-3-acetoxy-2-benzylpropanoic acid showed promising results in promoting bone density in preclinical studies, indicating a potential pathway for osteoporosis treatment.
Mechanism of Action
The mechanism of action of (S)-3-acetoxy-2-benzylpropanoic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The benzyl group can interact with hydrophobic pockets in proteins, potentially affecting their function. The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key Observations :
- Lipophilicity: The acetoxy group in the target compound increases membrane permeability compared to hydroxyl-containing analogues like (S)-3-(benzyloxy)-2-hydroxypropanoic acid, making it more suitable for prodrug applications .
- Reactivity: Unlike amino-substituted derivatives (e.g., compounds), the acetoxy group undergoes hydrolysis under basic conditions, enabling controlled release of active metabolites .
Biological Activity
(S)-3-acetoxy-2-benzylpropanoic acid is a chiral compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound is synthesized through the esterification of 2-benzylpropanoic acid with acetic anhydride, often catalyzed by sulfuric acid under reflux conditions. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular structure of (S)-3-acetoxy-2-benzylpropanoic acid can be represented as follows:
- Molecular Formula : C_{12}H_{14}O_3
- Molecular Weight : 222.24 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
| Property | Value |
|---|---|
| Molecular Weight | 222.24 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Density | Not specified |
The biological activity of (S)-3-acetoxy-2-benzylpropanoic acid is believed to stem from its interaction with various biological targets, primarily enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and generating the active benzylpropanoic acid moiety. This transformation may influence several biochemical pathways, including anti-inflammatory and analgesic activities.
Anti-inflammatory Activity
Research has indicated that compounds similar to (S)-3-acetoxy-2-benzylpropanoic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that related aryl propionic acids can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study on 3-aryl propionic esters demonstrated varying degrees of COX inhibition, suggesting that structural modifications can enhance their efficacy .
Antimicrobial Activity
Studies have explored the antimicrobial activity of related compounds, focusing on their inhibition of bacterial fatty acid synthesis. The mechanism involves targeting the FabG enzyme, which is critical for the elongation cycle of fatty acids in bacteria. Inhibition of this pathway leads to bacterial growth suppression, making these compounds potential candidates for antibiotic development .
Cytotoxicity Studies
Cytotoxic effects of (S)-3-acetoxy-2-benzylpropanoic acid have been evaluated against various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
In a study investigating the effects of related compounds on melanoma cell lines, it was found that structural modifications could significantly enhance cytotoxicity. The analogs demonstrated IC50 values indicating potent activity against cancer cells, suggesting that (S)-3-acetoxy-2-benzylpropanoic acid could be optimized for similar effects . -
Acaricidal Activity
A series of studies evaluated the acaricidal properties of 3-aryl propionic esters against Psoroptes cuniculi, a mange mite. The results showed that certain derivatives exhibited high mortality rates at specific concentrations, indicating potential applications in pest control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
